Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an ethyl ester group, an amino group, a hydroxyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(4-chlorophenyl)-3-oxopropanoate.
Reduction: Formation of 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate
- Ethyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate
- Ethyl 2-amino-3-(4-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate, a compound with the molecular formula C11H14ClNO2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure : The compound features an ethyl group, an amino group, a hydroxyl group, and a 4-chlorophenyl moiety. Its structure can be represented as follows:
Synthesis : The synthesis typically involves the reaction of ethyl acetoacetate with 4-chloroaniline under reflux conditions in the presence of a catalyst like acetic acid. This reaction leads to the formation of the desired product through an enamine intermediate.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anticancer Activity
The compound has also been explored for its anticancer potential. A series of derivatives based on similar structures were synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, some derivatives showed IC50 values in the low micromolar range against cancer cell lines such as HeLa and HCT-116, indicating potent antiproliferative effects .
The biological activity of this compound is thought to involve the inhibition of specific enzymes or receptors linked to cell proliferation and survival. For instance, it may act as a histone deacetylase inhibitor (HDACI), which can lead to altered gene expression profiles conducive to apoptosis in cancer cells .
Case Studies and Research Findings
- Antiproliferative Studies : In one study, derivatives of this compound were synthesized and tested against HCT-116 cells. Twelve out of twenty-four compounds demonstrated significant inhibitory actions, suggesting that structural modifications could enhance anticancer activity .
- Structure-Activity Relationship (SAR) : Research has shown that modifying the substituents on the phenyl ring can significantly impact biological activity. For example, compounds with different halogen substitutions exhibited varying levels of potency against cancer cell lines .
Comparative Analysis with Similar Compounds
Compound Name | Structure Variation | Biological Activity |
---|---|---|
Ethyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate | Bromine instead of Chlorine | Similar antimicrobial activity |
Ethyl 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate | Fluorine instead of Chlorine | Altered reactivity and potency |
Ethyl 2-amino-3-(4-methylphenyl)-3-hydroxypropanoate | Methyl group addition | Different pharmacological profile |
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H14ClNO3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9-10,14H,2,13H2,1H3 |
InChI Key |
JPICESXBDBFKHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)N |
Origin of Product |
United States |
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